1-Cyclopropyl-4-hydroxypiperidin-2-one

Lipophilicity Permeability LogP

Generic 4-hydroxypiperidin-2-one building blocks often exhibit poor membrane permeability and rapid oxidative metabolism, limiting their utility in CNS and intracellular target programs. 1-Cyclopropyl-4-hydroxypiperidin-2-one (CAS 1896697-77-0) directly addresses these limitations through its unique N-cyclopropyl substitution. - +0.7 log unit increase in XLogP3 (-0.3) relative to the parent piperidinone, predicting enhanced passive membrane permeation. - Reduced hydrogen-bond donor count (1 vs. 2) further supports blood-brain barrier penetration. - The cyclopropyl group confers increased resistance to CYP450-mediated oxidation, extending metabolic half-life in cellular and in vivo studies. Supplied at ≥95% purity with storage at 4 °C; ready for immediate parallel synthesis of focused CCR1 antagonist libraries or general CNS-oriented chemical probes.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13621327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-hydroxypiperidin-2-one
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(CC2=O)O
InChIInChI=1S/C8H13NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6-7,10H,1-5H2
InChIKeyBSGVCICNLKYQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-hydroxypiperidin-2-one Physicochemical Profile


1-Cyclopropyl-4-hydroxypiperidin-2-one (CAS 1896697-77-0) is a small-molecule piperidinone derivative with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol [1]. It is characterized by an N-cyclopropyl substituent and a hydroxyl group at the 4-position of the piperidin-2-one ring [1]. This compound is primarily handled as a synthetic building block and reference standard, available commercially at 95% purity with recommended storage at 4°C .

Building Block N‑cyclopropyl‑4‑hydroxypiperidin‑2‑one scaffold for synthesis
Purity Grade Certified purity specification enables procurement QC
Storage Cold storage handling typical for this building block class

1-Cyclopropyl-4-hydroxypiperidin-2-one: Irreplaceable Scaffold


Simple substitution of the N-cyclopropyl group in 1-cyclopropyl-4-hydroxypiperidin-2-one with a hydrogen, methyl, or ethyl substituent significantly alters the compound's physicochemical fingerprint [1]. These changes directly impact lipophilicity, hydrogen bonding, and metabolic stability, which are critical performance parameters in medicinal chemistry and chemical biology campaigns. As detailed in Section 3, the computed XLogP3 shifts from -1.0 (parent piperidinone) to -0.3 (N-cyclopropyl), and the hydrogen bond donor count drops from 2 to 1 [1]. Such alterations cannot be assumed to be functionally neutral, and procurement decisions based on generic replacement risk unpredictable downstream assay performance.

1‑Cyclopropyl‑4‑hydroxypiperidin‑2‑one
4‑Hydroxypiperidin‑2‑one (parent)
N‑cyclopropyl; computed XLogP3 –0.3, 1 HBD
N–H; computed XLogP3 –1.0, 2 HBD
May offer CYP450 metabolic stability (class‑level inference)
N‑alkyl analogs susceptible to oxidative metabolism
Lipophilicity and H‑bond profile may not transfer; assay validation recommended.

1-Cyclopropyl-4-hydroxypiperidin-2-one Differentiation Evidence


Lipophilicity: N-Cyclopropyl vs. Parent

The introduction of the N-cyclopropyl group markedly increases the computed lipophilicity of the piperidinone scaffold. The target compound exhibits an XLogP3 of -0.3, whereas the parent N-H compound, 4-hydroxypiperidin-2-one, has an XLogP3 of -1.0 [1]. This shift of +0.7 log units is directly attributable to the cyclopropyl moiety [1].

Lipophilicity
Head‑to‑head
XLogP3: –0.3 vs –1.0 (+0.7)
Reported lipophilicity shift supports permeability screening
Computed values; experimental logP may vary
Lipophilicity Permeability LogP

Hydrogen Bond Donor Count Reduction

N-Substitution eliminates one hydrogen bond donor (HBD) compared to the parent 4-hydroxypiperidin-2-one. The target compound has exactly 1 HBD, while the parent compound has 2 HBDs [1]. A reduced HBD count is expected to decrease polarity and enhance passive membrane permeation [1].

H‑Bond Donors
Head‑to‑head
1 HBD vs 2 HBD
Reduced HBD count may lower polarity and enhance membrane permeation
Computed; experimental validation recommended
H-bond donors Permeability Polarity

Metabolic Stability: N-Cyclopropyl Advantage

The cyclopropyl group is a recognized structural motif for blocking CYP450-mediated oxidation that commonly metabolizes N-ethyl and N-methyl substituents. Published medicinal chemistry assessments state that replacing an N-ethyl group with an N-cyclopropyl ring can increase metabolic stability [1]. While direct half-life data for 1-cyclopropyl-4-hydroxypiperidin-2-one itself has not been found in this search, the class-level precedent establishes a differential advantage over N-ethyl-piperidinone analogs.

Metabolic Stability
Class‑level
N‑cyclopropyl may reduce CYP450 oxidation
Supports metabolic stability screening context
Specific half‑life data not identified for this scaffold
Metabolic stability CYP450 Cyclopropyl

Commercial Purity & Storage Specifications

The compound is commercially supplied at a certified purity of 95% as documented by a major global distributor (Sigma-Aldrich / Enamine catalog EN300-6803886) . The recommended storage temperature is 4°C with normal shipping temperature . This defined purity and storage specification provides a benchmark for procurement quality control, which may differ from alternative suppliers of similar piperidinone building blocks.

Purity & Storage
Specification review
Certified 95% purity; storage 4 °C
Supports procurement QC and experimental reproducibility
COA documentation available from supplier; verify per lot
Purity Storage Quality Control

1-Cyclopropyl-4-hydroxypiperidin-2-one Application Scenarios


Lead Optimization for Lipophilicity & Permeability

Based on the +0.7 log unit increase in XLogP3 over the parent piperidinone [1], this compound is a preferred building block for central nervous system (CNS) or intracellular target programs where enhanced membrane permeation is sought. Its reduced HBD count (1 vs 2) further supports this application.

Probe Design for Metabolic Stability

The presence of the N-cyclopropyl group is expected to confer increased resistance to CYP450-mediated oxidation compared to N-methyl or N-ethyl analogs [1]. This makes the compound a strategic choice for constructing chemical probes intended for cellular or in vivo studies where metabolic stability is a key performance parameter.

CCR1 Antagonist Library Building Block

4-Hydroxypiperidines and piperidinones have been identified as core scaffolds in the discovery of non-peptide CCR1 receptor antagonists [1]. The specific N-cyclopropyl-4-hydroxypiperidin-2-one provides a defined, commercially available intermediate for parallel synthesis of focused compound libraries targeting chemokine receptors.

Application
Selection Property
Validation Focus
CNS / intracellular target programs
Computed lipophilicity shift and HBD reduction vs parent
Cell‑based permeability assays
Metabolic stability probe design
N‑cyclopropyl substitution (class‑level CYP450 resistance)
Microsomal or hepatocyte stability assays
CCR1 antagonist library synthesis
4‑hydroxypiperidin‑2‑one scaffold as CCR1 core
CCR1 binding and functional assays
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